molecular formula C16H17N3O4S B360454 N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 919735-51-6

N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B360454
CAS No.: 919735-51-6
M. Wt: 347.4g/mol
InChI Key: KMERMGKRQOXETI-UHFFFAOYSA-N
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Description

N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound featuring a unique combination of functional groups, contributing to its significant chemical reactivity and potential application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves multiple steps:

  • Formation of 1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole: : This intermediate is synthesized through cyclization of acetylhydrazine with furan-2-carbaldehyde under acidic conditions.

  • Substitution Reaction: : The pyrazole compound undergoes a nucleophilic aromatic substitution with 2-bromobenzene methanesulfonamide in the presence of a base like potassium carbonate, yielding the final product.

Industrial Production Methods

Scaling up the process for industrial production requires optimizing the reaction conditions:

  • High-Pressure Reactors: : For ensuring the efficient mixing and reaction under controlled temperature and pressure conditions.

  • Continuous Flow Reactors: : To enhance yield and minimize waste through precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidative cleavage, forming open-chain products.

  • Reduction: : The acetyl group can be reduced to an alcohol, while the pyrazole ring remains intact.

  • Substitution: : The methanesulfonamide moiety can undergo substitution reactions, with potential replacement by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Utilize oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employ reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions typically involve strong bases like sodium hydride or catalytic amounts of palladium in cross-coupling reactions.

Major Products

  • Oxidation: : Open-chain dialdehyde or carboxylic acids.

  • Reduction: : Primary alcohol derivatives.

  • Substitution: : Varied substituted sulfonamides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysis: : As a potential ligand in coordination chemistry for catalyzing organic transformations.

  • Material Science: : For functionalizing surfaces or creating complex molecular architectures.

Biology

  • Bioactivity: : Potential as an anti-inflammatory or antimicrobial agent, given the presence of pyrazole and sulfonamide functionalities.

  • Bioconjugation: : For linking biomolecules in protein engineering or drug delivery systems.

Medicine

  • Drug Development: : As a pharmacophore in the synthesis of novel therapeutic agents targeting various diseases.

  • Diagnostic Tools: : In developing probes for imaging or detecting specific biological processes.

Industry

  • Polymer Science: : Used in the synthesis of specialty polymers with unique mechanical or thermal properties.

  • Agriculture: : As a potential precursor for agrochemical products enhancing crop protection.

Comparison with Similar Compounds

N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique structural attributes and reactivity:

  • Comparison: : Similar compounds include those with sulfonamide groups like sulfanilamide and with pyrazole cores such as celecoxib.

List of Similar Compounds

  • Sulfanilamide

  • Celecoxib

  • Sulfadiazine

  • Sulfamethoxazole

  • Pyrazole-based compounds

This detailed breakdown captures the essence of this compound and highlights its significance across various domains.

Properties

IUPAC Name

N-[2-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11(20)19-15(16-8-5-9-23-16)10-14(17-19)12-6-3-4-7-13(12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMERMGKRQOXETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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